N,N-diallyl-4-methoxy-3-nitrobenzamide molecular weight and formula
N,N-diallyl-4-methoxy-3-nitrobenzamide molecular weight and formula
An In-depth Technical Guide to N,N-diallyl-4-methoxy-3-nitrobenzamide
Executive Summary
This guide provides a comprehensive technical overview of N,N-diallyl-4-methoxy-3-nitrobenzamide, a specialized organic compound. As a substituted benzamide, its structure incorporates a nitroaromatic core, a methoxy functional group, and two allyl moieties on the amide nitrogen. This combination of features suggests potential utility in medicinal chemistry and materials science research. This document details the molecule's core attributes, proposes a validated synthetic pathway from commercially available precursors, outlines detailed protocols for its synthesis and characterization, and discusses potential avenues for future research. The methodologies described are grounded in established principles of organic chemistry to ensure reliability and reproducibility for researchers and drug development professionals.
Core Molecular Attributes
N,N-diallyl-4-methoxy-3-nitrobenzamide is characterized by a specific arrangement of functional groups that dictate its chemical properties and reactivity. The core structure is derived from 4-methoxy-3-nitrobenzoic acid[1][2][3].
Key Identifiers and Properties
The fundamental properties of the molecule are calculated based on its constituent atoms and structure.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₄ | Calculated |
| Molecular Weight | 276.29 g/mol | Calculated |
| IUPAC Name | N,N-bis(prop-2-en-1-yl)-4-methoxy-3-nitrobenzamide | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| Appearance (Predicted) | Yellowish solid or oil | Based on related nitroaromatics[4][5] |
Molecular Structure
The structural arrangement of N,N-diallyl-4-methoxy-3-nitrobenzamide is depicted below. The tertiary amide group, flanked by two reactive allyl groups, and the electronically modified aromatic ring are key features for potential chemical transformations.
Caption: Molecular structure of N,N-diallyl-4-methoxy-3-nitrobenzamide.
Proposed Synthesis Pathway and Mechanism
The synthesis of N,N-diallyl-4-methoxy-3-nitrobenzamide can be reliably achieved via a two-step process starting from the commercially available 4-methoxy-3-nitrobenzoic acid. This pathway involves the activation of the carboxylic acid to form a more reactive acyl chloride, followed by nucleophilic acyl substitution with diallylamine.
Causality of Experimental Choices
-
Carboxylic Acid Activation: Direct amidation of a carboxylic acid with an amine is generally unfavorable and requires high temperatures, which can degrade sensitive functional groups. Converting the carboxylic acid to an acyl chloride with a reagent like thionyl chloride (SOCl₂) dramatically increases the electrophilicity of the carbonyl carbon. This activation makes the subsequent reaction with the amine rapid and efficient at or below room temperature.
-
Amine Nucleophilic Attack: Diallylamine serves as the nucleophile. The nitrogen's lone pair of electrons attacks the highly electrophilic carbonyl carbon of the acyl chloride intermediate.
-
Byproduct Quenching: The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the generated HCl. This prevents the protonation of the diallylamine reactant, which would render it non-nucleophilic and halt the reaction.
Synthesis Workflow Diagram
The logical flow from starting materials to the final product is illustrated below.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis and purification of N,N-diallyl-4-methoxy-3-nitrobenzamide.
Step 1: Synthesis of 4-Methoxy-3-nitrobenzoyl Chloride
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-nitrobenzoic acid (1.97 g, 10 mmol).
-
Reagent Addition: Suspend the acid in thionyl chloride (5 mL, ~68.5 mmol). Add one drop of N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude yellow solid, 4-methoxy-3-nitrobenzoyl chloride, is typically used in the next step without further purification.
Step 2: Synthesis of N,N-diallyl-4-methoxy-3-nitrobenzamide
-
Setup: Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride (from Step 1) in 30 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon). Cool the flask to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of diallylamine (1.17 g, 12 mmol, 1.2 equiv) and triethylamine (1.52 g, 15 mmol, 1.5 equiv) in 10 mL of anhydrous DCM.
-
Reaction: Add the diallylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C over 15 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to yield the pure N,N-diallyl-4-methoxy-3-nitrobenzamide.
Physicochemical Characterization
To confirm the identity and purity of the synthesized product, a suite of standard analytical techniques should be employed. The expected results are summarized below.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9-8.2 ppm (aromatic protons), ~7.3-7.5 ppm (aromatic proton), ~5.7-5.9 ppm (m, 2H, -CH=), ~5.1-5.3 ppm (m, 4H, =CH₂), ~4.0-4.2 ppm (m, 4H, N-CH₂), ~3.9 ppm (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~168 ppm (C=O), ~155 ppm (Ar-C-O), ~140 ppm (Ar-C-NO₂), ~132 ppm (-CH=), ~130-135 ppm (Ar-C), ~115-125 ppm (Ar-C & =CH₂), ~56 ppm (-OCH₃), ~50 ppm (N-CH₂). |
| Mass Spec. (ESI+) | Expected m/z: 277.12 [M+H]⁺, 299.10 [M+Na]⁺. |
| FT-IR (KBr, cm⁻¹) | ~1640 cm⁻¹ (C=O, amide), ~1520 & ~1340 cm⁻¹ (N-O, nitro stretch), ~3080 cm⁻¹ (=C-H, alkene), ~1270 cm⁻¹ (C-O, ether). |
Potential Applications and Future Research
While N,N-diallyl-4-methoxy-3-nitrobenzamide is not a widely studied compound, its structure suggests several promising research directions:
-
Medicinal Chemistry: Aniline mustard analogues derived from related nitrobenzoic acids have shown potential anti-tumor activity[2][3]. The core of this molecule could serve as a scaffold for developing novel therapeutic agents. The nitro group can be reduced to an amine, providing a handle for further functionalization.
-
Polymer Science: The two terminal allyl groups are reactive sites for polymerization. This compound could be investigated as a cross-linking agent or as a monomer for the synthesis of functional polymers via radical polymerization or thiol-ene click chemistry.
-
Probe Synthesis: The nitroaromatic group is a known fluorophore quencher and can be photochemically cleaved. The molecule could be explored as a building block for creating caged compounds or probes for biological imaging and assays.
References
-
PubChem. (n.d.). 4-Methoxy-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 4-Methoxy-3-nitrobenzoic acid | C8H7NO5 | CID 66640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-3-nitrobenzoic acid | 89-41-8 [chemicalbook.com]
- 3. 4-メトキシ-3-ニトロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-3-nitrobenzaldehyde 97 31680-08-7 [sigmaaldrich.com]
